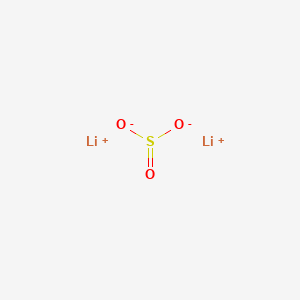
Benzene, 1,2-bis(phenoxymethyl)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-bis(phenoxymethyl)benzene derivatives involves several steps, typically starting from 1,2-bis(hydroxymethyl)benzene. A notable method involves its reaction with 4-nitrophthalodinitrile to produce 1,2-bis(3,4-dicyanophenoxymethyl)benzene, which can further react to form binuclear zinc phthalocyanines. These syntheses utilize microwave heating to reduce reaction times and increase yields (Tolbin et al., 2002).
Molecular Structure Analysis
The molecular structure of 1,2-bis(pentaphenylphenyl)benzene, a related compound, was determined by cycloaddition of 1,2-bis(phenylethynyl)benzene and tetracyclone, adopting a C2-symmetric conformation in the crystal. This structural analysis helps in understanding the spatial arrangement and potential reactivity of such compounds (Nguyen et al., 2019).
Chemical Reactions and Properties
1,2-Bis(phenoxymethyl)benzene and its derivatives participate in various chemical reactions, leading to the formation of complex structures. For instance, reactions with aromatic dicarboxylic acids produce aromatic polyamides with high thermal stability, indicating the compound's versatility in polymer chemistry (Yang et al., 1996).
Physical Properties Analysis
The physical properties of 1,2-bis(phenoxymethyl)benzene derivatives, such as their crystalline structure and phase behavior, have been studied. For example, the synthesis and phase behavior of polyethers and copolyethers based on 1,2-bis(4-hydroxyphenyl)ethane demonstrate the compound's ability to form hexagonal columnar mesophases, highlighting its potential in materials science (Percec et al., 1992).
Applications De Recherche Scientifique
Preparation of Binuclear Zinc Phthalocyanines
A method was developed for synthesizing 1,2-bis(3,4-dicyanophenoxymethyl)benzene, which was subsequently used to create new types of binuclear zinc phthalocyanines. These compounds are notable for their bridges containing o-phenylidene, demonstrating potential in materials science for their unique structural and electronic properties (Tolbin et al., 2002); (Tolbin et al., 2003).
Crosslinking in Polymeric Materials
1,4-bis(hydroxymethyl)benzene and similar compounds have been used as crosslinkers in the preparation of proton exchange membranes (PEMs) from sulphonated poly (ether ether ketone) (SPEEK). This application highlights the compound's utility in enhancing the physico-chemical properties of PEMs, crucial for fuel cell technologies (Hande et al., 2008).
Ligand Synthesis for Metal Coordination
The synthesis of 1,2-bis(trimethylstannyl)benzene demonstrates its role as an intermediate for bidentate Lewis acids. This showcases its application in creating catalysts and materials with tailored electronic and structural characteristics for various industrial processes (Chopa et al., 2002).
Biological and Medicinal Applications
Antiprotozoal Activities
Dicationic bis(phenoxymethyl)benzenes have been evaluated for their antiprotozoal activities. These compounds, structurally related to pentamidine, have shown promise in treating diseases caused by Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, indicating potential for the development of new antiparasitic drugs (Patrick et al., 2009).
Catalytic and Material Science Applications
Selective Hydroxylation of Benzene
A dicopper(II) complex based on 1,2-bis[2-[bis(2-pyridylmethyl)aminomethyl]-6-pyridyl]ethane showed remarkable efficiency in the selective hydroxylation of benzene to phenol. This process demonstrates the compound's utility in catalysis, offering a pathway to more environmentally friendly and efficient chemical transformations (Tsuji et al., 2017).
Catalysts for Alkoxycarbonylation of Alkenes
The development of advanced catalyst systems using 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene underscores the importance of this class of compounds in refining industrial processes. These catalysts have been applied successfully in the functionalization of alkenes, highlighting their potential to impact the chemical industry by broadening the range of accessible ester products (Dong et al., 2017).
Propriétés
IUPAC Name |
1,2-bis(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBMEAENZGSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074891 | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2-bis(phenoxymethyl)- | |
CAS RN |
10403-74-4 | |
| Record name | 1,2-Bis(phenoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10403-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(phenoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)
![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)

![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)







